Decahydropyrrolo[3,4-b]pyrrolizine
Overview
Description
Decahydropyrrolo[3,4-b]pyrrolizine is a nitrogen-containing heterocyclic compound with the molecular formula C9H16N2 and a molecular weight of 152.24 g/mol . This compound is characterized by its unique bicyclic structure, which includes a pyrrolidine and a pyrrolizidine ring fused together. It is primarily used in research settings, particularly in the fields of medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of decahydropyrrolo[3,4-b]pyrrolizine typically involves the cyclization of acyclic precursors or the modification of existing pyrrolidine derivatives . One common method includes the Dieckmann reaction, where a pyrrolidine derivative undergoes intramolecular cyclization to form the bicyclic structure . Reaction conditions often involve the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Decahydropyrrolo[3,4-b]pyrrolizine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline medium, CrO3 in acidic medium.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (Et3N) or pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, reduction can produce alcohols or amines, and substitution can result in alkylated or acylated derivatives .
Scientific Research Applications
Decahydropyrrolo[3,4-b]pyrrolizine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of decahydropyrrolo[3,4-b]pyrrolizine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function . The exact pathways involved depend on the specific biological context and the nature of the target molecule .
Comparison with Similar Compounds
Decahydropyrrolo[3,4-b]pyrrolizine can be compared with other similar compounds, such as pyrrolizidine alkaloids and pyrrolopyrazine derivatives . These compounds share structural similarities but differ in their biological activities and synthetic routes. For example:
Pyrrolizidine Alkaloids: These compounds are known for their hepatotoxic and genotoxic properties, which limit their use in medicinal applications.
Pyrrolopyrazine Derivatives: These compounds exhibit a wide range of biological activities, including antimicrobial and anticancer properties, and are synthesized using different cyclization methods.
The uniqueness of this compound lies in its specific bicyclic structure, which provides a distinct set of chemical and biological properties that can be exploited in various research applications .
Properties
IUPAC Name |
1,2,3,3a,5,6,7,7a,8,8a-decahydropyrrolo[3,4-b]pyrrolizine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2/c1-2-8-4-7-5-10-6-9(7)11(8)3-1/h7-10H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZQBOYLQBDNLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC3CNCC3N2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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